2-溴-4,5-二甲氧基苯乙胺

描述

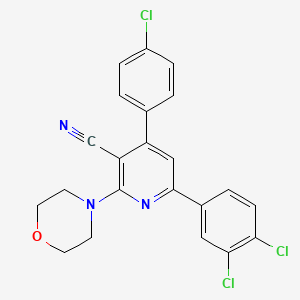

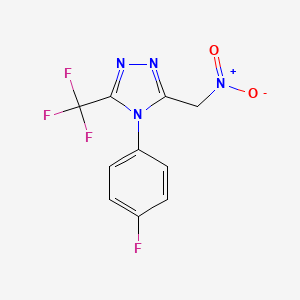

2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B, is a synthetic psychedelic drug of the 2C family . It was first synthesized by Alexander Shulgin in 1974 . The substance is mainly used as a recreational drug and is intended for research and forensic applications .

Synthesis Analysis

2C-B was synthesized from 2,5-dimethoxybenzaldehyde by Alexander Shulgin in 1974 . There is limited information on the definitive identification of this drug from street samples .Molecular Structure Analysis

The molecular formula of 2-Bromo-4,5-dimethoxyphenethylamine is C10H14BrNO2 . Its average mass is 260.128 Da and its monoisotopic mass is 259.020782 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-dimethoxyphenethylamine include a molecular formula of C10H14BrNO2, an average mass of 260.128 Da, and a monoisotopic mass of 259.020782 Da .科学研究应用

代谢途径

- 不同物种的代谢:2-溴-4,5-二甲氧基苯乙胺(称为 2C-B)已针对其在包括人类在内的各种物种中的代谢进行了研究。在不同物种的肝细胞中,氧化脱氨作用会产生代谢物,如 2-(4-溴-2,5-二甲氧基苯基)-乙醇 (BDMPE) 和 4-溴-2,5-二甲氧基苯乙酸 (BDMPAA)。值得注意的是,仅在小鼠肝细胞中鉴定出一种未知代谢物 4-溴-2,5-二甲氧基苯酚 (BDMP),并且代谢在不同物种间表现出显著差异 (Carmo 等人,2005)。

在大鼠组织中的分布

- 大鼠中的动力学特征:在大鼠中,2C-B 的半衰期为 1.1 小时,估计分布容积为 16L/kg。该化合物及其主要代谢物 4-溴-2-羟基-5-甲氧基苯乙胺存在于包括肺、脑和肝脏在内的各种组织中。还注意到该化合物能够穿透血脑屏障而没有明显延迟 (Rohanová 等人,2008)。

尿液代谢物鉴定

- 尿液中的代谢物:2C-B 在大鼠中的体内代谢导致在尿液中鉴定出几种代谢物。这包括代谢物,如 2-(4-溴-2,5-二甲氧基苯基)-乙醇和 4-溴-2,5-二甲氧基苯乙酸。这些发现表明大鼠中 2C-B 的两种主要代谢途径:一种涉及脱氨作用,然后是还原作用或氧化作用,另一种涉及脱甲基作用,然后是氨基的乙酰化作用 (Kanamori 等人,2002)。

体外人肝细胞研究

- 人肝细胞代谢模型:已使用三维人肝细胞培养系统研究了 2C-B 的代谢。当体内人体实验不可行时,这种方法对于了解新精神活性物质的人体代谢至关重要。使用液相色谱-串联质谱法等先进技术测量产生的代谢物 (Kanamori 等人,2011)。

作用机制

Target of Action

2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B or “Nexus”, is a synthetic psychedelic drug of the 2C family . The primary targets of 2C-B are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

2C-B acts as a partial agonist for the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the psychedelic effects that are characteristic of 2C-B.

Biochemical Pathways

It’s known that oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (bdmpe) and 4-bromo-2,5-dimethoxyphenylacetic acid (bdmpaa) metabolites . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It’s known that the onset of action is between 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , and the duration of action is between 4-12 hours depending on the route of administration .

Result of Action

The molecular and cellular effects of 2C-B’s action result in a range of psychoactive effects. At lower doses, it produces a mild entactogenic effect, with few or no hallucinations . At higher doses, it produces intense visual effects . It is also reported to enhance sexual feelings, perception, and performance .

Action Environment

The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. For instance, the substance is generally consumed orally or nasally , and the route of administration can affect the onset and duration of its effects. Furthermore, individual factors such as the user’s metabolism, body weight, and tolerance can also influence the drug’s effects.

安全和危害

属性

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFQMMKTNUYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979532 | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethoxyphenethylamine | |

CAS RN |

63375-81-5 | |

| Record name | 6-Bromo-3,4-dmpea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Br-4,5-DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)